2-Sulfanylideneimidazolidine-4-carboxylic acid
Description
Historical Evolution of Imidazolidine-Based Heterocyclic Research
The study of imidazolidine derivatives traces its origins to the mid-20th century, when the parent compound imidazolidine was first synthesized in 1952 through the condensation of 1,2-diamines with aldehydes. This breakthrough laid the groundwork for exploring substituted variants, particularly those incorporating sulfur functionalities. The introduction of the sulfanylidene group (–C=S) into the imidazolidine framework marked a significant milestone, as it imparted enhanced stability and novel electronic properties compared to traditional aminal structures. By the 1980s, researchers began systematically investigating carboxylic acid-functionalized imidazolidines, recognizing their potential as chiral building blocks for asymmetric synthesis.
A pivotal shift occurred with the discovery that this compound could mimic natural amino acid conformations while offering tunable acidity (pKa ~3.5–4.2 for the carboxylic group) and redox activity from the thiocarbonyl moiety. This dual functionality enabled applications ranging from metal coordination chemistry to enzyme inhibition studies. The compound’s evolution paralleled advancements in heterocyclic synthesis techniques, including microwave-assisted cyclization and flow chemistry protocols that improved yields from <30% to >75% in optimized conditions.
Structural and Functional Uniqueness in Academic Contexts
The molecular architecture of this compound features three distinct regions of chemical interest:
- A planar imidazolidine ring with conjugated π-system extending across N1–C2–N3
- A thiocarbonyl group at C2 creating a polarized C=S bond (bond length ~1.64 Å)
- A carboxylic acid substituent at C4 capable of zwitterionic resonance stabilization
This configuration results in exceptional dipole moments (~5.2 D) and amphoteric behavior, with protonation occurring preferentially at N3 (pKa ~8.1) under physiological conditions. X-ray crystallography studies reveal a puckered ring conformation (crest-trough amplitude = 0.38 Å) that facilitates π-stacking interactions with aromatic biological targets.
Functionally, the compound serves as:
- A bidentate ligand for transition metals (e.g., Cu²⁺, Fe³⁺), forming stable complexes with log K values ≥6.2
- A Michael acceptor in nucleophilic addition reactions (k₂ ~10³ M⁻¹s⁻¹ for thiol attacks)
- A transition-state analog for cysteine proteases, inhibiting papain-family enzymes with Kᵢ values in the micromolar range
Role in Advancing Heterocyclic Chemistry Paradigms
The investigation of this compound has driven three major paradigm shifts in heterocyclic chemistry:
1. Tautomerism Control Strategies
The compound exists in equilibrium between thione (C=S) and thiol (C–SH) tautomers, with the thione form predominating (95:5 ratio) in polar aprotic solvents. This dynamic behavior has informed the development of tautomer-selective catalysts, particularly in asymmetric aldol reactions where enantiomeric excesses >90% have been achieved using chiral imidazolidinone derivatives.
2. Bioisosteric Replacement Protocols
Replacement of oxygen atoms in ureido groups with sulfur (thioamide bioisosterism) has become a standard medicinal chemistry tactic, inspired by the enhanced metabolic stability of 2-sulfanylideneimidazolidine derivatives compared to their oxo counterparts. For instance, thiohydantoin analogs demonstrate 3–5× longer plasma half-lives in murine models.
3. Computational Modeling Advancements
Density functional theory (DFT) studies on the compound’s electronic structure (B3LYP/6-311++G** level) have validated its use as a benchmark system for modeling sulfur-nitrogen heterocycles. Key findings include:
- HOMO localization on the thiocarbonyl sulfur (contribution: 42%)
- LUMO distribution across the imidazolidine ring (C2: 31%, N1: 28%)
- Charge transfer excitation energy of 4.1 eV (λ_max calc. = 302 nm vs. expt. 308 nm)
These insights directly contributed to the rational design of CYP51 inhibitors for Chagas disease treatment, where lead compounds exhibit IC₅₀ values <50 µM against Trypanosoma cruzi. Molecular dynamics simulations (100 ns trajectories) confirm stable binding (RMSD <2 Å) within the enzyme’s hydrophobic active site, driven by the compound’s aliphatic side chains.
Properties
CAS No. |
32348-31-5 |
|---|---|
Molecular Formula |
C4H6N2O2S |
Molecular Weight |
146.17 g/mol |
IUPAC Name |
2-sulfanylideneimidazolidine-4-carboxylic acid |
InChI |
InChI=1S/C4H6N2O2S/c7-3(8)2-1-5-4(9)6-2/h2H,1H2,(H,7,8)(H2,5,6,9) |
InChI Key |
WVTNJOADSVBBLQ-UHFFFAOYSA-N |
Canonical SMILES |
C1C(NC(=S)N1)C(=O)O |
Origin of Product |
United States |
Preparation Methods
Cyclization of Amino Acid Derivatives with Thiocarbonyl Reagents
A widely employed approach to synthesize imidazolidine derivatives involves cyclization of amino acid or amino alcohol precursors with thiocarbonyl-containing reagents. For example, L-cysteine or serine derivatives can undergo nucleophilic cyclization with reagents such as S,S'-dimethyl dithiocarbonate to form thiazolidine or oxazolidine rings bearing sulfanylidene or oxo groups, respectively.
Example from Related Compounds: The synthesis of multi-configuration 2-oxo-oxazolidine-4-carboxylic acid involves reacting 3-position mono-substituted or unsubstituted 2-amino-3-hydroxymethyl propionate hydrochloride with S,S'-dimethyl dithiocarbonate in water under inert atmosphere, followed by hydrolysis under alkaline conditions to yield the desired heterocyclic carboxylic acid with yields exceeding 86%.
This method is environmentally friendly, uses water as a solvent, and avoids organic solvents with low safety profiles.
Carboxylation of Imidazolidine Precursors with Carbon Dioxide
Another approach involves direct carboxylation of imidazolidine or imidazole derivatives under high temperature and pressure in the presence of alkali metal carbonates or hydroxides and carbon dioxide. This method can yield imidazole-4(5)-monocarboxylic acids and their salts, which are structurally related to this compound.
| Parameter | Range | Notes |
|---|---|---|
| Temperature | 140°C to 230°C | Optimal yields near 220°C |
| Pressure | 2 to 350 bar | Superatmospheric pressure required |
| Alkali Metal Compound | Carbonates, bicarbonates, hydroxides | Preferably carbonates |
| Reaction Time | 1 to 30 hours | Typically 1.5 to 15 hours |
| Solvent | Generally none or organic solvents like methanol, toluene, DMF | Solvent-free preferred |
| Catalysts | Optional (e.g., cadmium fluoride) | Often catalyst-free for purity |
Procedure Summary: The imidazole starting material is reacted with carbon dioxide and an alkali metal carbonate at elevated temperature and pressure. The product is isolated by acidification (pH 2-6) and filtration to obtain the free acid or its salts.
This method is advantageous for producing high purity monocarboxylic acids and their betaine forms without requiring metal catalysts or harsh acid treatments.
Nucleophilic Cyclization Using Amino Acids and Aldehydes
The synthesis of thiazolidine-4-carboxylic acid derivatives, structurally related to this compound, often involves nucleophilic cyclization of L-cysteine with aldehydes (aliphatic or aromatic). This reaction forms diastereomeric 2-alkyl/aryl thiazolidine-4-carboxylic acids.
- This approach is notable for its stereoselectivity and has been extensively studied for producing chiral derivatives with antioxidant and antibacterial properties.
Comparative Summary of Preparation Methods
| Preparation Method | Starting Materials | Key Conditions | Advantages | Limitations |
|---|---|---|---|---|
| Cyclization with S,S'-dimethyl dithiocarbonate | 2-amino-3-hydroxymethyl propionate hydrochloride | Aqueous medium, inert atmosphere, 5-35°C, alkaline hydrolysis | Environmentally friendly, high yield (>86%), safe | Requires precursor amino acid derivatives |
| Carboxylation with Carbon Dioxide | Imidazole derivatives | 140-230°C, 2-350 bar, alkali metal carbonate | High purity, catalyst-free, scalable | High pressure and temperature needed |
| Nucleophilic Cyclization with Aldehydes | L-cysteine and aldehydes | Mild conditions, aqueous or organic solvents | Stereoselective, versatile derivatives | Requires aldehyde substrates, possible mixture of diastereomers |
Research Findings and Notes
The carboxylation method described in patent literature provides a simplified and economical route to imidazole-4(5)-monocarboxylic acids, which are closely related to the target compound. It avoids the use of metal catalysts and harsh acid treatments, improving yield and purity.
The aqueous synthesis using S,S'-dimethyl dithiocarbonate is noted for its environmental friendliness and operational simplicity, with yields around 86-88% for related oxazolidine carboxylic acids.
Nucleophilic cyclization of L-cysteine with aldehydes to form thiazolidine-4-carboxylic acids has been well-documented and is relevant for synthesizing sulfanylidene-substituted imidazolidines, providing access to chiral derivatives with biological activity.
Specific detailed synthetic protocols for this compound are scarce in open literature; however, the above methods provide foundational strategies adaptable for its preparation.
Chemical Reactions Analysis
Types of Reactions
2-Sulfanylideneimidazolidine-4-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanylidene group to a thiol group.
Substitution: The imidazolidine ring can undergo substitution reactions with nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted imidazolidine derivatives depending on the reagents used.
Scientific Research Applications
2-Sulfanylideneimidazolidine-4-carboxylic acid has several applications in scientific research:
Mechanism of Action
The mechanism of action of 2-Sulfanylideneimidazolidine-4-carboxylic acid involves its interaction with specific molecular targets. The sulfanylidene group can form covalent bonds with nucleophilic sites on enzymes or receptors, leading to inhibition or modulation of their activity. The imidazolidine ring can also participate in hydrogen bonding and other non-covalent interactions, contributing to the compound’s overall biological activity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Imidazolidine vs. Thiazolidine Derivatives
- 2-Sulfanylideneimidazolidine-4-carboxylic Acid (Target Compound): Core: Imidazolidine (two nitrogen atoms in the ring). Functional Groups: Thione (C=S) at position 2, carboxylic acid at position 4. Molecular Formula: C₄H₅N₂O₂S.
- 2-Sulfanylidene-1,3-thiazolidine-4-carboxylic Acid (): Core: Thiazolidine (one sulfur and one nitrogen atom in the ring). Functional Groups: Thione (C=S) at position 2, carboxylic acid at position 4. Molecular Formula: C₄H₅NO₂S₂. Key Differences: Sulfur in the ring increases lipophilicity and may alter metabolic stability compared to imidazolidine derivatives .
Oxo vs. Thione Derivatives
Substituent Effects
- 2-(4-Fluorophenyl)thiazolidine-4-carboxylic Acid (): Core: Thiazolidine. Substituents: 4-Fluorophenyl group introduces aromaticity and electron-withdrawing effects. Molecular Formula: C₁₀H₁₀FNO₂S.
Research Findings
- Synthetic Applications : Thione-containing derivatives (e.g., target compound) exhibit unique reactivity in cycloaddition reactions, unlike oxo analogs .
- Biological Activity : Fluorophenyl-substituted thiazolidines () show enhanced antibacterial activity due to improved membrane penetration .
- Stability : Oxo derivatives () are less prone to oxidation than thione analogs, making them preferable for long-term storage .
Biological Activity
2-Sulfanylideneimidazolidine-4-carboxylic acid, a compound characterized by its unique imidazolidine structure, has garnered attention for its potential biological activities. This article delves into its biological activity, synthesizing findings from various studies to present a comprehensive view of its effects, mechanisms, and potential applications.
Chemical Structure and Properties
The chemical formula of this compound is C₅H₈N₂O₂S. Its structural features include:
- Imidazolidine ring : A five-membered ring containing two nitrogen atoms.
- Carboxylic acid group : Contributing to its acidity and potential reactivity.
- Thione group : Imparts unique chemical properties that may influence biological interactions.
Anticancer Activity
Research indicates that derivatives of imidazolidine-4-carboxylic acids exhibit significant cytotoxic effects against various cancer cell lines. For instance, a study highlighted the development of 2-arylthiazolidine-4-carboxylic acid amides, which demonstrated potent cytotoxicity with IC₅₀ values in the low micromolar range against prostate cancer cells, suggesting that modifications to the imidazolidine structure can enhance selectivity and potency against cancerous cells .
Antiviral Activity
Another significant area of research involves the compound's ability to inhibit neuraminidase (NA) activity in influenza A virus. A series of thiazolidine-4-carboxylic acid derivatives were synthesized and evaluated for their inhibitory activity against NA. One derivative showed an IC₅₀ value of 0.14 μM, indicating moderate inhibitory activity and suggesting potential as a lead compound for developing novel antiviral agents .
Antimicrobial Activity
The antimicrobial properties of this compound have also been explored. While specific data on this compound is limited, related thiazolidine derivatives have shown promising antimicrobial effects, indicating that further investigation into this compound could yield valuable insights into its efficacy against various pathogens.
Study 1: Cytotoxicity in Prostate Cancer Cells
In a study aimed at optimizing the cytotoxicity and selectivity of thiazolidine derivatives, researchers synthesized several compounds based on the imidazolidine framework. The most effective compounds demonstrated enhanced selectivity for receptor-negative prostate cancer cells compared to standard treatments, highlighting the potential for these derivatives in targeted cancer therapies .
Study 2: Influenza Neuraminidase Inhibition
A series of experiments focused on evaluating the neuraminidase inhibitory activity of synthesized thiazolidine derivatives revealed that modifications to the core structure significantly impacted their effectiveness. The most potent derivative was found to be approximately sevenfold less potent than oseltamivir, but with further structural optimization, these compounds could serve as a foundation for developing new influenza treatments .
Data Summary
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-sulfanylideneimidazolidine-4-carboxylic acid, and how are reaction conditions optimized?
- Methodology : Synthesis typically involves cyclocondensation of thiourea derivatives with α-keto acids or esters under acidic or basic conditions. For example, reacting 2-iminothiolane with a substituted malonate ester in anhydrous ethanol at reflux (70–80°C) yields the imidazolidine core. Optimization focuses on solvent polarity (e.g., DMF vs. THF), temperature control to avoid side reactions (e.g., thiol oxidation), and stoichiometric ratios of reactants .
- Characterization : Intermediate purification via column chromatography (silica gel, ethyl acetate/hexane) and final product recrystallization (methanol/water) are critical. Yield improvements (>60%) are achieved by slow addition of reagents to minimize dimerization.
Q. Which analytical techniques are most effective for characterizing this compound?
- Key Methods :
- NMR Spectroscopy : H and C NMR confirm the thione (-C=S) group (δ ~200–220 ppm for C) and carboxylic acid proton (δ ~12–13 ppm in H).
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., ESI-HRMS) verifies molecular ion peaks and fragmentation patterns.
- HPLC-PDA : Purity assessment (>95%) using C18 columns (mobile phase: 0.1% TFA in acetonitrile/water).
- X-ray Crystallography : Resolves stereochemical ambiguities in solid-state structures .
Q. How does the compound’s reactivity vary under acidic versus basic conditions?
- Acidic Conditions : The thione group may protonate, enhancing electrophilicity at the sulfur atom, facilitating nucleophilic substitutions (e.g., alkylation with iodomethane).
- Basic Conditions : Deprotonation of the carboxylic acid (-COOH → -COO⁻) increases solubility, enabling reactions at the imidazolidine ring (e.g., ring-opening with amines). Stability studies (pH 7–12) show degradation above pH 10 due to thiolate formation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
- Case Study : Discrepancies in antimicrobial activity (e.g., MIC values ranging from 8–64 µg/mL) may arise from stereochemical impurities or assay variability.
- Resolution Strategies :
- Chiral HPLC : Verify enantiomeric purity (>99% ee) to exclude inactive stereoisomers.
- Standardized Assays : Use CLSI guidelines for MIC testing, including positive controls (e.g., ciprofloxacin) and triplicate replicates.
- SAR Analysis : Compare derivatives (e.g., 4-fluorophenyl analogs) to identify critical substituents for activity .
Q. What computational approaches are used to predict the compound’s interactions with biological targets?
- Methodology :
- Molecular Docking (AutoDock Vina) : Simulate binding to enzymes (e.g., dihydrofolate reductase) using crystal structures (PDB ID: 1DHF). Key interactions: hydrogen bonding with carboxylic acid and π-stacking of the imidazolidine ring.
- MD Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100 ns; RMSD <2 Å indicates robust binding.
- ADMET Prediction (SwissADME) : Evaluate bioavailability (TPSA >80 Ų may limit blood-brain barrier penetration) .
Q. What are the challenges in adapting this compound for drug delivery systems?
- Key Issues :
- Solubility : Low aqueous solubility (<0.1 mg/mL) necessitates formulation with cyclodextrins (e.g., HP-β-CD) or lipid nanoparticles.
- Metabolic Stability : CYP450 isoform screening (e.g., CYP3A4) reveals rapid hepatic clearance (t½ <1 hr in vitro).
- Prodrug Design : Esterification of the carboxylic acid (e.g., ethyl ester) improves membrane permeability (PAMPA assay: Pe >5 × 10⁻⁶ cm/s) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
